Tertiapin Q (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

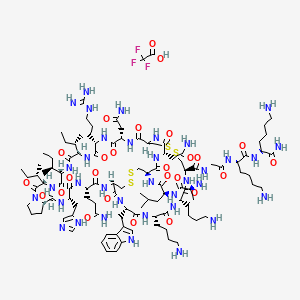

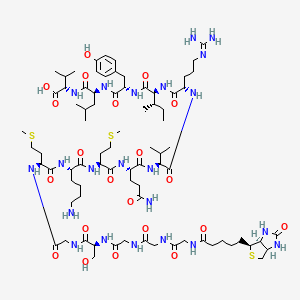

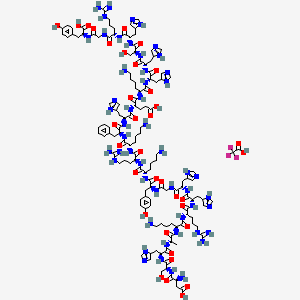

La tertiapine Q (sel de trifluoroacétate) est un dérivé peptidique du peptide de venin d’abeille, la tertiapine. Elle est connue pour sa capacité à inhiber les canaux potassiques rectificateurs entrants, en particulier le canal potassique rectificateur entrant activé par les protéines G 1 (GIRK1) et GIRK4, également connus sous le nom de K_ir 3.1 et K_ir 3.4 . Ce composé a des implications significatives dans divers domaines de la recherche scientifique en raison de ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La tertiapine Q est synthétisée en remplaçant le résidu méthionine du peptide de tertiapine natif par un résidu glutamine . La synthèse implique des techniques de synthèse peptidique en phase solide (SPPS), qui permettent l’ajout séquentiel d’acides aminés à une chaîne peptidique en croissance. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥97% .

Méthodes de production industrielle

La production industrielle de la tertiapine Q suit des voies de synthèse similaires à celles de la synthèse en laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle pour garantir un rendement et une pureté élevés. Le produit final est lyophilisé et stocké à -20°C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

La tertiapine Q subit principalement la formation de liaisons peptidiques et la formation de ponts disulfures au cours de sa synthèse. Les ponts disulfures entre les résidus cystéine sont cruciaux pour maintenir la structure tridimensionnelle et l’activité biologique du peptide .

Réactifs et conditions courants

Synthèse peptidique en phase solide (SPPS) : Utilise des acides aminés protégés, des réactifs de couplage comme HBTU ou DIC, et des réactifs de déprotection comme TFA.

Formation de ponts disulfures : Conditions de pliage oxydatif utilisant des réactifs comme le DMSO ou l’oxydation à l’air.

Principaux produits formés

Le principal produit formé est le peptide Tertiapine Q avec la séquence Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2, présentant des ponts disulfures entre les résidus cystéine aux positions 3–14 et 5–18 .

Applications de la recherche scientifique

La tertiapine Q a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisée comme outil pour étudier la structure et la fonction des canaux potassiques.

Biologie : Aide à comprendre les rôles physiologiques des canaux GIRK dans divers tissus.

Médecine : Applications thérapeutiques potentielles dans le traitement des affections liées au dysfonctionnement des canaux potassiques, telles que les arythmies cardiaques et les troubles neurologiques

Industrie : Utilisée dans le développement de nouveaux médicaments ciblant les canaux potassiques.

Applications De Recherche Scientifique

Tertiapin Q has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the structure and function of potassium channels.

Biology: Helps in understanding the physiological roles of GIRK channels in various tissues.

Medicine: Potential therapeutic applications in treating conditions related to potassium channel dysfunction, such as cardiac arrhythmias and neurological disorders

Industry: Utilized in the development of new drugs targeting potassium channels.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Composés similaires

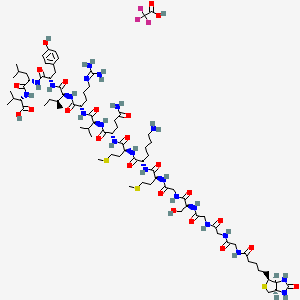

- Sel de trifluoroacétate de Taspoglutide

- Sel de trifluoroacétate de TNIIIA2

- Sel de trifluoroacétate de PPTN

- Sel de trifluoroacétate de L-BNP

Unicité

La tertiapine Q est unique en raison de sa grande spécificité et de son affinité pour les canaux GIRK1/4 et ROMK1. Contrairement à d’autres composés similaires, la modification de la tertiapine Q (remplacement de la méthionine par la glutamine) améliore sa stabilité et réduit sa sensibilité à l’oxydation .

Propriétés

Formule moléculaire |

C108H176F3N35O26S4 |

|---|---|

Poids moléculaire |

2566.0 g/mol |

Nom IUPAC |

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C106H175N35O24S4.C2HF3O2/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62;3-2(4,5)1(6)7/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119);(H,6,7)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-;/m0./s1 |

Clé InChI |

AZHHYZAMUZWFSW-YPISCXGWSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)

![(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829808.png)

![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)

![Ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B10829824.png)

![(2S)-2-[[2-[[(4R,7S,13S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10829845.png)

![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate](/img/structure/B10829867.png)

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829874.png)